N-(3-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(3-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with fluorophenyl, methoxyphenyl, methyl, oxo, and thienyl groups. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the replacement of specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(3-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions due to its diverse functional groups.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: shares similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of N-(3-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H25FN2O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H25FN2O3S/c1-16-25(28(33)31-19-8-5-7-18(29)15-19)26(20-9-3-4-10-23(20)34-2)27-21(30-16)13-17(14-22(27)32)24-11-6-12-35-24/h3-12,15,17,26,30H,13-14H2,1-2H3,(H,31,33) |
InChI Key |
WFUQZMQFCWZETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4OC)C(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
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